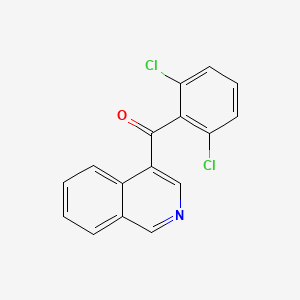
4-(2,6-Dichlorobenzoyl)isoquinoline
説明
“4-(2,6-Dichlorobenzoyl)isoquinoline” is a chemical compound with the molecular formula C16H9Cl2NO . It is a compound that has been studied for its potential applications in various fields .
Molecular Structure Analysis
The molecular structure of “4-(2,6-Dichlorobenzoyl)isoquinoline” consists of a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine structure . The InChI code for this compound is 1S/C16H9Cl2NO/c17-13-6-3-7-14(18)15(13)16(20)12-9-19-8-10-4-1-2-5-11(10)12/h1-9H .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2,6-Dichlorobenzoyl)isoquinoline” include a molecular weight of 302.16 . More detailed properties such as melting point, boiling point, and solubility are not provided in the available resources .
科学的研究の応用
Pharmacological and SAR Activities of Isoquinoline Derivatives
Isoquinoline derivatives, including those related to 4-(2,6-Dichlorobenzoyl)isoquinoline, have been extensively studied for their pharmacological significance. Isoquinoline alkaloids, extracted from various plants, have demonstrated a wide range of biological activities. These activities include antimicrobial, antibacterial, antitumor effects among others. The structure-activity relationship (SAR) studies of these compounds have predicted new possible applications, highlighting their potential in drug discovery and development (Dembitsky, Gloriozova, & Poroikov, 2015).
Isoquinoline Derivatives in Modern Therapeutics
Research into isoquinoline and its derivatives has uncovered their significant biological potentials across a range of diseases. These compounds have been identified for their therapeutic roles in treating conditions such as fungal infections, Parkinsonism, tuberculosis, tumors, glaucoma, Alzheimer’s disease, viral infections, bacterial infections, diabetes, malaria, among others. This wide range of biological activities makes isoquinoline derivatives, by extension potentially including 4-(2,6-Dichlorobenzoyl)isoquinoline, valuable in modern therapeutics and as targets for pharmacotherapeutic applications (Danao et al., 2021).
Nucleic Acid-Binding Isoquinoline Alkaloids
Isoquinoline alkaloids have shown promising results in binding to nucleic acids, which is critical for the development of therapeutic agents. Studies on nucleic acid-binding strategies of isoquinoline alkaloids have provided valuable insights into their interaction with DNA and RNA. This interaction is crucial for the rational design of new drugs, especially those aimed at targeting specific genetic pathways or diseases. The research underscores the potential of isoquinoline derivatives in contributing to the discovery of new therapeutic agents with specific modes of action (Bhadra & Kumar, 2012).
Role in Antioxidant Activity
Phenolic compounds, including isoquinoline derivatives, have been recognized for their antioxidant activity. These compounds play significant roles in protecting cells from oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. The study of antioxidants and their mechanisms of action is crucial for understanding how these compounds can be used to prevent or treat oxidative stress-related conditions. Isoquinoline derivatives' potential in modulating antioxidant pathways suggests their utility in developing treatments that leverage their antioxidant properties (Munteanu & Apetrei, 2021).
Safety And Hazards
特性
IUPAC Name |
(2,6-dichlorophenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO/c17-13-6-3-7-14(18)15(13)16(20)12-9-19-8-10-4-1-2-5-11(10)12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIKMODSDFQNMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801253139 | |
| Record name | (2,6-Dichlorophenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801253139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-Dichlorobenzoyl)isoquinoline | |
CAS RN |
1187166-81-9 | |
| Record name | (2,6-Dichlorophenyl)-4-isoquinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Dichlorophenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801253139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



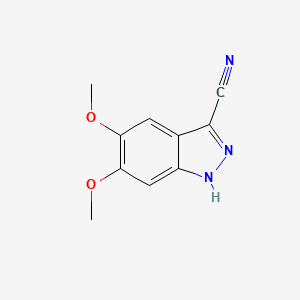


![4-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1453066.png)

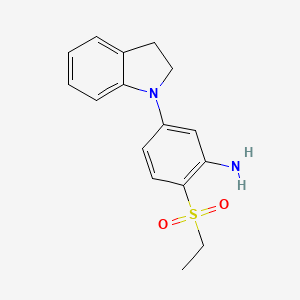
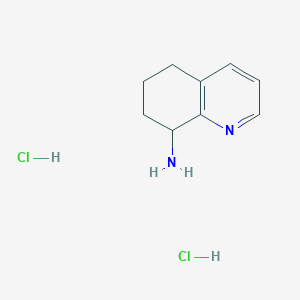
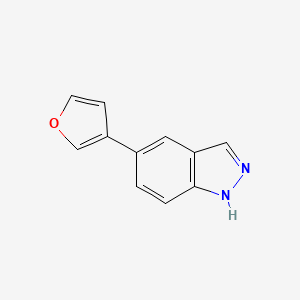

![2-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1453074.png)


![3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine](/img/structure/B1453078.png)
![3-[2-(4-Methoxyphenyl)ethenyl]-5-methyl-1,2-oxazol-4-amine](/img/structure/B1453082.png)